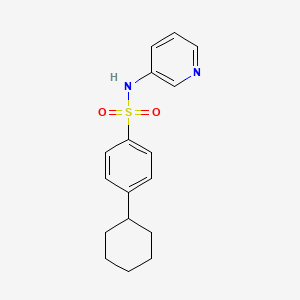

4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide

CAS No.:

Cat. No.: VC11243947

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O2S |

|---|---|

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | 4-cyclohexyl-N-pyridin-3-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C17H20N2O2S/c20-22(21,19-16-7-4-12-18-13-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-14,19H,1-3,5-6H2 |

| Standard InChI Key | RFAKEMQYHCBBIJ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Structural Features

4-Cyclohexyl-N-pyridin-3-yl-benzenesulfonamide (molecular formula: ) consists of a benzene core substituted at the 4-position with a cyclohexyl group and at the 1-position with a sulfonamide functional group. The sulfonamide nitrogen is further bonded to a pyridin-3-yl ring, creating a planar aromatic system connected to a lipophilic cyclohexane moiety . Key structural attributes include:

-

Sulfonamide backbone: The group facilitates hydrogen bonding and interactions with biological targets, a feature common in enzyme inhibitors .

-

Pyridin-3-yl substituent: The nitrogen atom at the 3-position of the pyridine ring enhances electronic interactions, potentially influencing binding affinity .

-

Cyclohexyl group: The aliphatic cyclohexane ring contributes to hydrophobicity, which may improve membrane permeability and pharmacokinetic properties .

Systematic Nomenclature

-

IUPAC Name: 4-Cyclohexyl-N-(pyridin-3-yl)benzenesulfonamide.

-

Alternative Designations: Benzenesulfonamide derivatives are often classified by substituent positions and functional groups. For example, analogs such as 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide (CAS: 2034248-56-9) share similar structural motifs but differ in heterocyclic appendages .

Synthesis and Development

Synthetic Routes

The synthesis of 4-cyclohexyl-N-pyridin-3-yl-benzenesulfonamide likely involves a two-step process:

-

Sulfonylation: Reacting 4-cyclohexylbenzenesulfonyl chloride with 3-aminopyridine in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide bond .

-

Purification: Column chromatography or recrystallization to isolate the product, as demonstrated in analogous syntheses of pyridine-containing sulfonamides .

Key Challenges

-

Regioselectivity: Ensuring the sulfonamide forms exclusively at the pyridine’s 3-position requires controlled reaction conditions .

-

Steric hindrance: The bulky cyclohexyl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

Structural Analogs

Compounds such as N-(6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide (CAS: 335418-57-0) highlight the versatility of sulfonamide derivatives in medicinal chemistry, though their synthesis often involves multi-step heterocyclic ring formations .

Physicochemical Properties

Molecular Characteristics

-

Molecular Weight: 316.47 g/mol.

-

Solubility: Predicted to be sparingly soluble in water due to the hydrophobic cyclohexyl group but soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) .

-

Melting Point: Analogous sulfonamides exhibit melting points between 150–250°C, depending on crystallinity .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include at 1150–1350 cm and at 3300–3500 cm .

-

NMR: NMR would show aromatic protons (δ 7.0–8.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and pyridinyl protons (δ 8.0–9.0 ppm) .

Current Research and Applications

Drug Development

Scaffold-hopping strategies, as employed in PI3K/mTOR inhibitor design, could position this compound as a candidate for oncology or immunology therapeutics .

Material Science

Sulfonamide derivatives are explored as corrosion inhibitors or polymer additives, though applications for this specific compound remain speculative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume